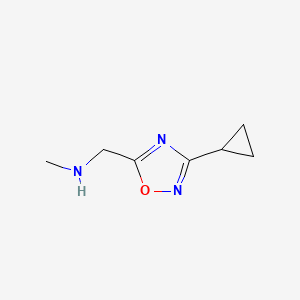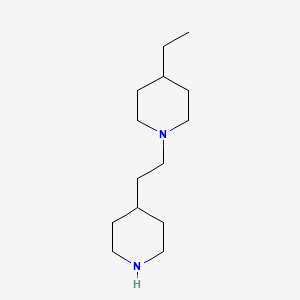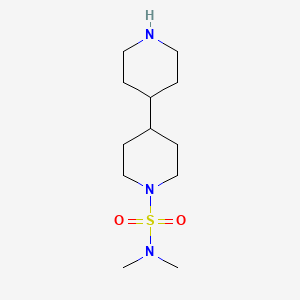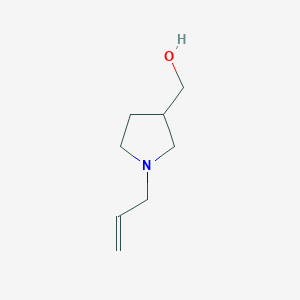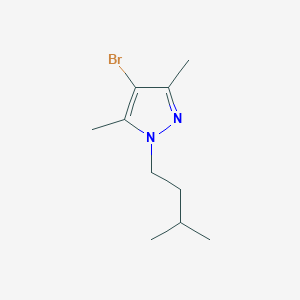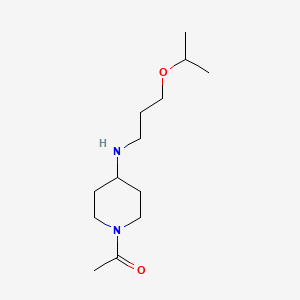
4-bromo-1-(2-nitrophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-bromo-1-(2-nitrophenyl)-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse pharmacological activities and their utility in various chemical syntheses. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, nitro, and pyrazole functionalities have been synthesized and characterized, providing valuable insights into the chemical behavior and properties of such compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, various synthetic methods have been employed to produce substituted pyrazoles. For instance, the synthesis of 1-(2-nitrobenzoyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involved the use of IR, NMR, and X-ray diffraction methods for characterization . Another related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, was prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide . These methods provide a basis for the synthesis of the compound , suggesting that similar conditions could be applied for its preparation.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray diffraction (XRD) analysis. For example, the crystal structure of 4-iodo-1H-pyrazole completed the series of 4-halogenated-1H-pyrazoles, providing comparative data for the bromo analog . The molecular geometry and vibrational frequencies of these compounds can be calculated using density functional theory (DFT), which has been shown to be in good agreement with experimental data . Such theoretical calculations could be applied to predict the structure of "4-bromo-1-(2-nitrophenyl)-1H-pyrazole."
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is influenced by the substituents on the ring. The presence of a bromo group, for instance, makes the compound a candidate for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The nitro group could also influence the reactivity, potentially making the compound suitable for reduction reactions or as a precursor for azo compound formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, emission spectra, and quantum yield, can vary significantly depending on the substituents and the solvent used . Theoretical calculations, including frontier molecular orbitals (HOMO-LUMO analysis), molecular electrostatic potential, and first hyperpolarizability, can provide insights into the electronic properties and potential applications in nonlinear optics . Additionally, molecular docking studies can suggest possible biological activities, such as inhibitory activity against certain enzymes .
科学的研究の応用
Synthesis and Chemical Properties
- 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole is used in the synthesis of various chemical compounds, including derivatives of pyrazolin-4-ones and pyrazolines. For example, bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates leads to the formation of 4-bromo derivatives, which, upon cyclization, yield high yields of 4-hydroxpyrazoles. These processes are significant in the development of potential anticancer agents (Soliman & Shafik, 1975).
Antimicrobial Activity
- Some derivatives of 4-bromo-1-(2-nitrophenyl)-1H-pyrazole have been synthesized and studied for their antimicrobial properties. For instance, compounds like 1-(2,4-dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-ones have been screened in vitro for potential antimicrobial activity (Mishra et al., 2007).
Tautomerism Studies
- Research into the tautomerism of 4-bromo substituted 1H-pyrazoles has provided insights into their behavior in both solid state and solution. This includes studies using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography, contributing to the understanding of the chemical properties of these compounds (Trofimenko et al., 2007).
Herbicidal Applications
- Derivatives of 4-bromo-1-(2-nitrophenyl)-1H-pyrazole have been identified as a novel class of chemistry exerting herbicidal effects by inhibiting protoporphyrinogen IX oxidase. This discovery has led to the development of new classes of herbicides with substantial activity against certain weed species (Clark, 1996).
Suzuki-Miyaura Cross-Coupling Reactions
- The compound has been used in Suzuki-Miyaura cross-coupling reactions, a method for synthesizing arylated compounds. This has enabled the direct synthesis of functionalized 4-aryl-1H-pyrazoles, which are important in various chemical syntheses (Ichikawa et al., 2010).
Fluorescence Studies
- Studies on pyrazoline derivatives, including 4-bromo-1-(2-nitrophenyl)-1H-pyrazole, have explored their fluorescence properties. This includes the investigation of the effect of different solvents on fluorescence and the analysis of their electronic and spectroscopic properties (Ibrahim et al., 2016).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may lead to changes at the cellular level, potentially affecting cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-(2-nitrophenyl)-1H-pyrazole . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
特性
IUPAC Name |
4-bromo-1-(2-nitrophenyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFCFMLBKEZQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649468 |
Source


|
| Record name | 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-nitrophenyl)-1H-pyrazole | |
CAS RN |
957034-96-7 |
Source


|
| Record name | 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

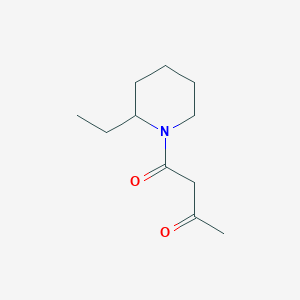
![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)


